2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and two phenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzil in the presence of ammonium acetate. The reaction is carried out in glacial acetic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
This method yields the desired imidazole derivative with good efficiency.
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with optimization for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent such as ethanol or tetrahydrofuran
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Catalysts such as iron(III) chloride for halogenation
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring instead of an imidazole ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific imidazole core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
5496-41-3 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C23H20N2O2/c1-26-19-14-13-18(15-20(19)27-2)23-24-21(16-9-5-3-6-10-16)22(25-23)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,24,25) |
InChI Key |
UVJOJMPBILPOEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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